

# In-Depth Technical Guide: Physicochemical Properties of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Caffeic acid-pYEEIE	
Cat. No.:	B1139753	Get Quote

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#### **Abstract**

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases. This document provides a comprehensive overview of its known physicochemical properties, likely experimental methodologies for its characterization, and its primary biological activity. The information presented is intended to support further research and development of this and similar compounds as targeted inhibitors of protein-protein interactions in cell signaling pathways.

# **Physicochemical Properties**

**Caffeic acid-pYEEIE** is a complex molecule comprising a caffeic acid moiety linked to a five-amino-acid peptide (pYEEIE), where the tyrosine residue is phosphorylated. This structure is crucial for its high-affinity binding to the Src SH2 domain. The key physicochemical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	Сз9Н50N5О19Р	[1][2]
Molecular Weight	923.82 g/mol	[1][2]
Sequence	Tyr(N-[3-(3,4- Dihydroxyphenyl)-1-oxo-2- propenyl])-pTyr-Glu-Glu-Ile-Glu	[1][2]
CAS Number	507471-72-9	[1]
Purity	≥95% (typically analyzed by HPLC)	[1][2]
Solubility	Soluble to 2 mg/mL in PBS	[1]
Appearance	White to off-white solid	
Storage	Store at -20°C. For the TFA salt in solution, store at -80°C for up to 6 months or -20°C for up to 1 month.	[1][3]
Computed XLogP3	-0.4	
Topological Polar Surface Area	402 Ų	[4]

## **Experimental Protocols**

Detailed experimental protocols for the specific synthesis and characterization of **Caffeic acid- pYEEIE** are proprietary or not readily available in the public domain. However, based on standard organic and peptide chemistry, the following methodologies are likely employed.

## **Synthesis and Purification**

The synthesis of **Caffeic acid-pYEEIE** would likely involve a multi-step process combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

2.1.1. Peptide Synthesis: The pentapeptide backbone (pYEEIE) is likely synthesized using standard Fmoc-based solid-phase peptide synthesis. Fmoc-protected amino acids, including a



pre-phosphorylated tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH), would be sequentially coupled to a resin.

- 2.1.2. Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc group of the final tyrosine is removed, and caffeic acid is coupled to the free amine. The hydroxyl groups of caffeic acid would likely be protected during this step to prevent side reactions.
- 2.1.3. Cleavage and Deprotection: The completed molecule is then cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- 2.1.4. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is typically assessed by analytical HPLC and its identity confirmed by mass spectrometry.

#### Characterization

- 2.2.1. Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the synthesized **Caffeic acid-pYEEIE**, matching the theoretical value of 923.82 g/mol .
- 2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy would be employed to confirm the structure of the molecule, ensuring the correct connectivity of the caffeic acid moiety, the peptide sequence, and the presence of the phosphate group on the tyrosine residue. While specific spectral data for **Caffeic acid-pYEEIE** is not publicly available, the spectra would be complex, showing characteristic signals for the aromatic protons of caffeic acid and the amino acid residues.

## **Biological Activity Assay: Src SH2 Domain Binding**

The primary biological activity of **Caffeic acid-pYEEIE** is its ability to bind to the Src SH2 domain. This is typically quantified using a competitive binding assay.

2.3.1. Principle: The assay measures the ability of **Caffeic acid-pYEEIE** to compete with a known high-affinity fluorescently labeled phosphopeptide for binding to a recombinant Src SH2 domain protein.



#### 2.3.2. Methodology:

- A recombinant GST-tagged Src SH2 domain protein is incubated with a fluorescently labeled high-affinity phosphopeptide probe.
- Increasing concentrations of Caffeic acid-pYEEIE (or other test compounds) are added to the mixture.
- The binding of the fluorescent probe to the SH2 domain is measured using techniques such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
- As the concentration of Caffeic acid-pYEEIE increases, it displaces the fluorescent probe, leading to a decrease in the measured signal.
- The IC<sub>50</sub> value, the concentration of **Caffeic acid-pYEEIE** required to inhibit 50% of the fluorescent probe binding, is calculated.

For **Caffeic acid-pYEEIE**, the reported IC<sub>50</sub> for the Src SH2 domain is 42 nM, indicating a high binding affinity.[1][2] This affinity is approximately 30-fold higher than that of the parent phosphopeptide, Ac-pYEEIE.[1][2]

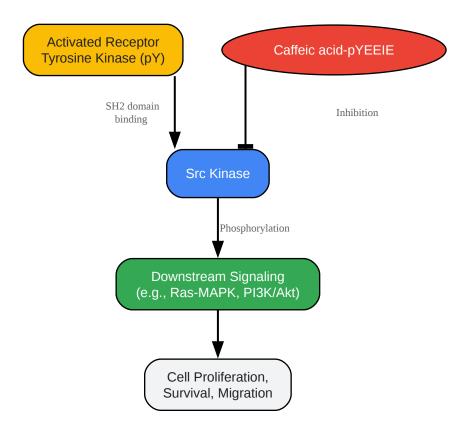
## Signaling Pathways and Biological Effects

The primary and well-characterized biological effect of **Caffeic acid-pYEEIE** is the direct inhibition of the interaction between the Src SH2 domain and its phosphotyrosine-containing binding partners.

## **Src Signaling Pathway Inhibition**

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The SH2 domain is essential for the localization and activation of Src, mediating its interaction with activated receptor tyrosine kinases and other signaling proteins. By binding to the Src SH2 domain, **Caffeic acid-pYEEIE** acts as a competitive inhibitor, preventing Src from binding to its endogenous ligands and thereby disrupting downstream signaling.





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Caption: Inhibition of Src signaling by Caffeic acid-pYEEIE.

# **Broader Signaling Context (Inferred from Related Compounds)**

While the direct target of **Caffeic acid-pYEEIE** is the Src SH2 domain, it is important to consider the broader biological activities of its constituent parts, caffeic acid and its derivatives, to anticipate potential off-target or secondary effects. It must be emphasized that the following signaling pathways have not been directly demonstrated to be modulated by **Caffeic acid-pYEEIE** itself.

• Caffeic Acid: Has been shown to regulate LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells. It has also been implicated in the activation of PKA, MEK 1/2, PKC, and MAPK pathways in the context of its antidepressant-like effects.

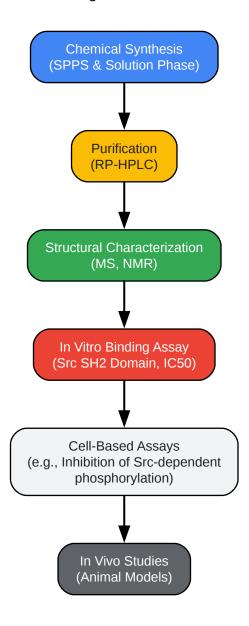


 Caffeic Acid Phenethyl Ester (CAPE): This well-studied derivative of caffeic acid is known to inhibit NF-κB and Akt signaling pathways. It has also been shown to modulate the SIRT1/PGC1α/DRP1 and Nrf2-mediated MAPK signaling pathways.

A study investigating the role of c-Src in opioid tolerance found that **Caffeic acid-pYEEIE** did not affect the recruitment of  $\beta$ -arrestin2, suggesting that in this context, it does not interfere with the non-catalytic scaffolding functions of c-Src.

# **Experimental Workflow Visualization**

The characterization of a novel compound like **Caffeic acid-pYEEIE** typically follows a structured workflow from synthesis to biological evaluation.





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Caption: General experimental workflow for novel compound characterization.

#### Conclusion

Caffeic acid-pYEEIE is a potent and specific inhibitor of the Src SH2 domain, demonstrating high-affinity binding in in vitro assays. Its physicochemical properties are well-defined, making it a valuable tool for studying Src-mediated signaling pathways. While detailed synthesis protocols are not publicly available, established methods in peptide and organic chemistry provide a clear path for its preparation. Further research is warranted to explore its effects in cellular and in vivo models to fully elucidate its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of Caffeic acid-pYEEIE and the development of next-generation SH2 domain inhibitors.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties
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  [https://www.benchchem.com/product/b1139753#physicochemical-properties-of-caffeic-acidpyeeie]

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